ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Radiosensitization and Cytotoxicity
Research conducted by Threadgill et al. (1991) on a series of nitrothiophenes, including compounds structurally related to ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, investigated their potential as radiosensitizers and bioreductively activated cytotoxins. The study found that compounds with strong tertiary amine bases or oxiranes exhibited potent radiosensitizing properties. Although systemic toxicity at higher doses limited their application, these findings contribute to understanding the therapeutic potential of nitrothiophenes in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).
Antimicrobial Activity
Altundas et al. (2010) synthesized a series of novel cycloalkylthiophene-Schiff bases, including derivatives structurally similar to the compound . These substances were evaluated for their antibacterial and antifungal activities against various pathogenic strains. Some compounds demonstrated activity comparable to established antibiotics and antifungals, indicating the potential of cycloalkylthiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).
Luminescent Materials
Teiber and Müller (2012) explored the synthesis of 2,4-disubstituted thiophenes through a consecutive three-component synthesis involving (hetero)aroyl chlorides, alkynes, and ethyl 2-mercapto acetate. The resultant thiophene derivatives, due to their structural properties, exhibit high blue luminescence. This research highlights the application of thiophene derivatives in creating luminescent materials for potential use in electronic and photonic devices (Teiber & Müller, 2012).
Mechanism of Action
Target of Action
Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a biochemical that belongs to the class of thiourea derivatives . It has been shown to inhibit the growth of viruses and regulate the inflammatory response .
Mode of Action
The compound interacts with its targets by affecting the regulatory pathways that are involved in inflammation . This interaction results in the inhibition of the growth of viruses and the regulation of the inflammatory response .
Biochemical Pathways
The affected pathways by this compound are those involved in inflammation and viral growth . The downstream effects of these interactions include the reduction of inflammation and the inhibition of viral growth .
Result of Action
The molecular and cellular effects of the action of this compound include the reduction of epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)14-10-6-4-3-5-7-11(10)26-16(14)18-15(20)12-8-9-13(25-12)19(22)23/h8-9H,2-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYNROMIVJMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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